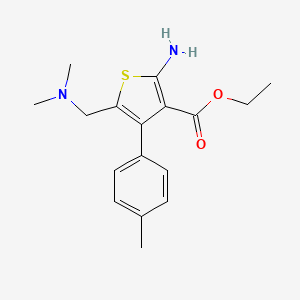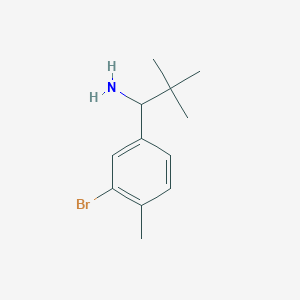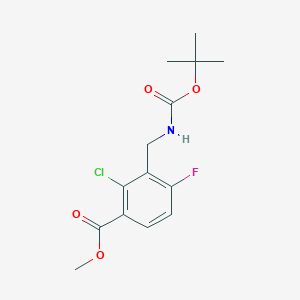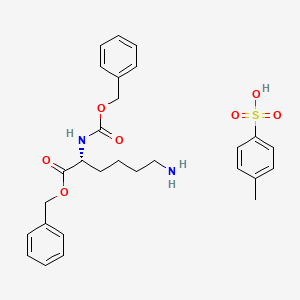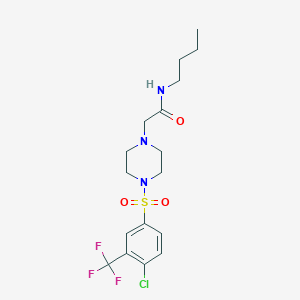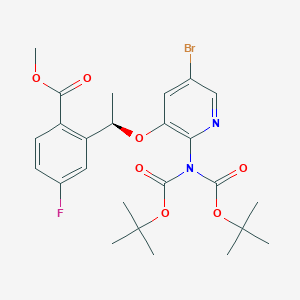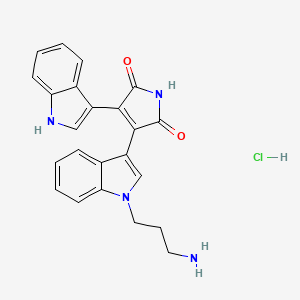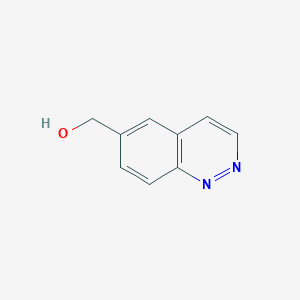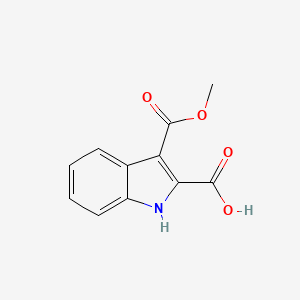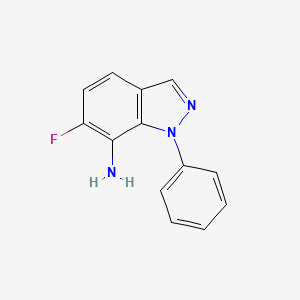
6-Fluoro-1-phenyl-1H-indazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-phenyl-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-phenyl-1H-indazol-7-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These methods generally produce good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. The use of catalysts such as Cu(OAc)2 and AgNO3 in the presence of tert-butyl nitrite has been reported to be effective . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1-phenyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoro-1-phenyl-1H-indazole-7-one, while reduction could produce this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
6-Fluoro-1-phenyl-1H-indazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-phenyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-indazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6-Chloro-1-phenyl-1H-indazol-7-amine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
1-Phenyl-2H-indazole: Different isomer with distinct chemical and biological properties.
Uniqueness
6-Fluoro-1-phenyl-1H-indazol-7-amine is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H10FN3 |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
6-fluoro-1-phenylindazol-7-amine |
InChI |
InChI=1S/C13H10FN3/c14-11-7-6-9-8-16-17(13(9)12(11)15)10-4-2-1-3-5-10/h1-8H,15H2 |
Clé InChI |
BZFGQASKOOXFQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3N)F)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


